Lurtotecan

説明

This compound is a semisynthetic analogue of camptothecin with antineoplastic activity. This compound selectively stabilizes the topoisomerase I-DNA covalent complex and forms an enzyme-drug-DNA ternary complex. As a consequence of the formation of this complex, both the initial cleavage reaction and religation steps are inhibited and subsequent collision of the replication fork with the cleaved strand of DNA results in inhibition of DNA replication, double strand DNA breakage and triggering of apoptosis. Independent from DNA replication inhibition, this compound also inhibits RNA synthesis, multi-ubiquitination and degradation of topoisomerase I and chromatin reorganization.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.

NX-211 is the low-clearance liposomal formulation; structure in first source

See also: this compound Dihydrochloride (active moiety of).

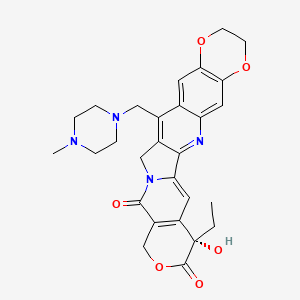

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahexacyclo[12.11.0.03,12.05,10.015,24.017,22]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O6/c1-3-28(35)20-11-22-25-18(14-32(22)26(33)19(20)15-38-27(28)34)17(13-31-6-4-30(2)5-7-31)16-10-23-24(12-21(16)29-25)37-9-8-36-23/h10-12,35H,3-9,13-15H2,1-2H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFGKBWWUQOIOU-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCCO6)CN7CCN(CC7)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164422 | |

| Record name | Lurtotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149882-10-0 | |

| Record name | Lurtotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149882-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lurtotecan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149882100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lurtotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12222 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lurtotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LURTOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J1L80T08I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lurtotecan: A Deep Dive into its Mechanism as a Topoisomerase I Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan (GI147211) is a semi-synthetic analog of the natural alkaloid camptothecin, developed as a potent antineoplastic agent.[1] Like other members of the camptothecin family, its cytotoxic effects are primarily mediated through the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with topoisomerase I, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action: Topoisomerase I Inhibition

DNA topoisomerase I alleviates torsional stress in DNA by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond in the DNA backbone, forming a covalent intermediate known as the cleavable complex. This allows for the controlled rotation of the broken strand around the intact strand, after which the enzyme re-ligates the nick.

This compound exerts its cytotoxic effect by selectively targeting and stabilizing this topoisomerase I-DNA cleavable complex.[1] By binding to this ternary complex, this compound prevents the re-ligation of the single-strand break. The collision of an advancing replication fork with this stabilized cleavable complex leads to the conversion of the single-strand break into a double-strand break, a highly lethal form of DNA damage. This irreversible DNA damage ultimately triggers a cascade of cellular events, including cell cycle arrest and apoptosis.

The following diagram illustrates the signaling pathway of topoisomerase I inhibition by this compound.

Caption: Mechanism of this compound as a topoisomerase I inhibitor.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key pharmacokinetic parameters and cytotoxic activity.

Table 1: Pharmacokinetic Parameters of this compound and its Liposomal Formulation (NX 211)

| Parameter | This compound | NX 211 (Liposomal this compound) | Reference |

| Systemic Clearance (L/h/m²) | 87 ± 28 | 0.82 ± 0.78 | [2][3] |

| Plasma Half-life (hours) | Not explicitly stated | ~10.4 | [4] |

| Urinary Excretion (% of dose) | Not explicitly stated | 10.1 ± 4.05 | [2] |

| Plasma Area Under the Curve (AUC) | Baseline | ~1500-fold increase vs. This compound | [5] |

Note: Pharmacokinetic parameters can vary significantly between studies and patient populations.

Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| WiDr | Colon Carcinoma | 250 | [6] |

| IGROV-1 | Ovarian Adenocarcinoma | 180 | [6] |

| M-19 | Melanoma | 320 | [6] |

| H226 | Lung Cancer | 450 | [6] |

| A498 | Renal Cancer | 280 | [6] |

| MCF7 | Breast Cancer | 360 | [6] |

| EVSAT | Breast Cancer | 290 | [6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I, which is the relaxation of supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl₂, and EDTA).

-

Compound Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the topoisomerase I-mediated relaxation of the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA and the persistence of the supercoiled form.[7][8]

The following diagram illustrates the workflow for a typical DNA relaxation assay.

Caption: Experimental workflow for a DNA relaxation assay.

DNA Cleavage Assay

This assay directly measures the ability of this compound to stabilize the topoisomerase I-DNA cleavable complex, resulting in an accumulation of cleaved DNA fragments.[9][10][11]

Methodology:

-

DNA Substrate Preparation: A DNA fragment with a known topoisomerase I cleavage site is labeled at the 3'-end with a radioactive isotope (e.g., ³²P).

-

Reaction Setup: The radiolabeled DNA substrate is incubated with purified human topoisomerase I in a reaction buffer.

-

Drug Incubation: this compound at various concentrations is added to the reaction, followed by a short incubation period at 37°C to allow for the formation and stabilization of the cleavable complex.

-

Denaturation and Precipitation: The reaction is stopped by the addition of a denaturing agent (e.g., SDS) to trap the covalent complex, followed by precipitation of the DNA.

-

Polyacrylamide Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.

-

Autoradiography and Quantification: The gel is exposed to an X-ray film or a phosphorimager screen to visualize the radiolabeled DNA fragments. The intensity of the bands corresponding to the cleaved DNA is quantified to determine the extent of cleavage complex stabilization induced by this compound.[9][10][11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cultured cancer cells by measuring their metabolic activity.[12][13][14][15]

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specific period (e.g., 72 hours). Control wells with untreated cells and a vehicle control are also included.

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Incubation: The plate is incubated for a few hours at 37°C, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is then determined.[12][13][14][15]

The following diagram illustrates the logical relationship in determining cell viability using the MTT assay.

Caption: Principle of the MTT cytotoxicity assay.

Structure-Activity Relationship

The structure of this compound, a derivative of camptothecin, is crucial for its topoisomerase I inhibitory activity. Key structural features that influence its efficacy include:

-

The Pentacyclic Ring System: This forms the core scaffold necessary for intercalation into the DNA at the site of topoisomerase I cleavage.

-

The α-hydroxy-δ-lactone Ring (E-ring): This ring is essential for the stabilization of the cleavable complex. The lactone form is the active conformation, and its hydrolysis to the inactive carboxylate form can reduce efficacy.

-

Substitutions on the A and B Rings: Modifications at these positions can significantly impact the drug's potency, solubility, and pharmacokinetic properties. For this compound, the specific substitutions contribute to its water solubility and potent anti-tumor activity.[6]

Conclusion

This compound is a potent topoisomerase I inhibitor that functions by trapping the enzyme-DNA cleavable complex, leading to lethal double-strand breaks and subsequent cancer cell death. Its mechanism of action has been extensively characterized through a variety of in vitro and in vivo assays. The development of its liposomal formulation, NX 211, has shown promise in improving its pharmacokinetic profile and therapeutic index. A thorough understanding of its molecular mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and clinical application of this compound and other camptothecin analogs in oncology.

References

- 1. Facebook [cancer.gov]

- 2. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. MTT (Assay protocol [protocols.io]

- 15. MTT assay protocol | Abcam [abcam.com]

Lurtotecan: A Semisynthetic Camptothecin Analog for Advanced Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lurtotecan (GI147211) is a potent, semisynthetic, water-soluble analog of the natural alkaloid camptothecin. Like other camptothecin derivatives, its primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme in DNA replication and transcription. This inhibition leads to the stabilization of the topoisomerase I-DNA covalent complex, resulting in DNA strand breaks and the induction of apoptosis in rapidly dividing cancer cells.[1][2][3] this compound has demonstrated significant antitumor activity in a range of preclinical models and has been evaluated in clinical trials, both as a standalone agent and in a liposomal formulation (NX 211, also known as OSI-211) designed to enhance its pharmacokinetic profile and tumor delivery.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its evaluation.

Mechanism of Action: Targeting Topoisomerase I

This compound exerts its cytotoxic effects by targeting topoisomerase I (Top1), a nuclear enzyme responsible for relaxing torsional strain in DNA during replication and transcription. The process involves the following key steps:

-

Topoisomerase I-DNA Cleavage Complex Formation: Top1 introduces a transient single-strand break in the DNA backbone, forming a covalent intermediate known as the cleavable complex.[7][8]

-

This compound-mediated Stabilization: this compound intercalates into this complex, effectively trapping the enzyme on the DNA.[9][10] This stabilization prevents the religation of the DNA strand.

-

Collision with Replication Fork: During the S-phase of the cell cycle, the advancing DNA replication fork collides with the stabilized ternary complex.[7][8]

-

Induction of Double-Strand Breaks and Apoptosis: This collision leads to the conversion of the single-strand break into a lethal double-strand break, triggering a cascade of cellular responses including cell cycle arrest and ultimately, apoptosis.[1][3]

Independent of DNA replication, this compound has also been shown to inhibit RNA synthesis and induce the degradation of topoisomerase I.[1][3]

Caption: Signaling pathway of this compound-mediated topoisomerase I inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its liposomal formulation, NX 211.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | T/B Ratio | Reference |

| Colon | HT-29 | This compound | 9 | Twice a week for 5 weeks | 0.8 | [5] |

| Colon | HT-29 | This compound | 12 | Twice a week for 5 weeks | 0.4 | [5] |

| Colon | SW48 | This compound | 9 | Twice a week for 5 weeks | 0.9 | [5] |

| Colon | SW48 | This compound | 12 | Twice a week for 5 weeks | 0.6 | [5] |

| Epidermoid | KB | NX 211 | 3 | Single dose | - | [11] |

| Ovarian | ES-2 | NX 211 | - | Repeat dose | - | [11] |

| T/B Ratio: Ratio of tumor volume after treatment to tumor volume before treatment. A T/B ratio <1 indicates tumor regression. |

Table 2: Comparative Pharmacokinetics of this compound and NX 211 in Nude Mice

| Parameter | This compound | NX 211 | Fold Increase (NX 211 vs. This compound) | Reference |

| Plasma AUC | - | - | 1500-fold | [2][4] |

| Plasma Residence Time | - | - | Markedly increased | [2][4] |

| Tumor Accumulation (24h) | - | - | 40-fold | [2][4] |

Table 3: Human Pharmacokinetics of this compound

| Parameter | Value | Dosing Schedule | Reference |

| Total Drug Half-lives (Day 1) | |||

| α-half-life | 0.095 h | 0.3-1.75 mg/m² for 5 consecutive days every 3 weeks | [5] |

| β-half-life | 0.91 h | " | [5] |

| γ-half-life | 7.1 h | " | [5] |

| Total Drug Half-lives (Day 4) | |||

| α-half-life | 0.062 h | " | [5] |

| β-half-life | 1.2 h | " | [5] |

| γ-half-life | 15 h | " | [5] |

| AUC (Day 1) | 0.057 µg•h/mL | " | [5] |

| AUC (Day 4) | 0.064 µg•h/mL | " | [5] |

| Plasma Clearance (Mean) | 87 ± 28 L/h | Phase II studies | [12] |

Table 4: Human Pharmacokinetics of Liposomal this compound (OSI-211)

| Parameter | Value | Dosing Schedule | Reference |

| Systemic Clearance (Plasma) | 0.946 ± 1.53 L/hour/m² | 1.5-3.7 mg/m²/day for 3 days | [13] |

| Urinary Recovery | 6.66% ± 5.26% | " | [13] |

| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² | 0.4-4.3 mg/m² once every 3 weeks | [14] |

| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² | " | [14] |

| Urinary Recovery | 10.1% ± 4.05% | " | [14] |

Table 5: Clinical Efficacy of this compound and Liposomal this compound (OSI-211)

| Cancer Type | Agent | Phase | Dosing Schedule | Response Rate | Reference |

| Breast Cancer | This compound | II | 1.2 mg/m² for 5 consecutive days every 3 weeks | 13% Partial Response | [5] |

| Non-Small-Cell Lung Cancer | This compound | II | " | 9.1% Partial Response | [5] |

| Topotecan-Resistant Ovarian Cancer | OSI-211 | II | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle | No responses, 8 patients had stable disease | [6] |

| Head and Neck Cancer | OSI-211 | II | 2.4 mg/m²/day on days 1 and 8, every 21 days | 2.2% Objective Response | [15] |

| Relapsed Epithelial Ovarian Cancer | OSI-211 | II | Arm A: 1.8 mg/m²/d for 3 days, every 3 weeks | 8 objective responses | [16] |

| Relapsed Epithelial Ovarian Cancer | OSI-211 | II | Arm B: 2.4 mg/m²/d on days 1 & 8, every 3 weeks | 2 objective responses | [16] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Caption: Workflow for determining the in vitro cytotoxicity of this compound.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound stock solution (e.g., 180 µM in DMSO:HCl (98:2, v/v))

-

Crystal violet staining solution

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of this compound. Perform serial dilutions in culture medium to achieve the desired concentration range. For example, dilute a 180 µM stock solution 20-fold in culture medium to get a starting concentration of 9.0 µM, then perform 3-fold serial dilutions directly in the 96-well plate.[4]

-

Drug Addition: Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells.

-

Incubation: Incubate the plates for 5 days under standard cell culture conditions.[4]

-

Cell Viability Assessment:

-

Remove the culture medium and wash the cells with PBS.

-

Stain the cells with crystal violet solution for a specified time.

-

Wash away the excess stain and allow the plates to dry.

-

Solubilize the stain and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model.[5][17]

Caption: General workflow for an in vivo xenograft study of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., HT-29, SW48)

-

This compound formulation for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or the vehicle control according to the specified dose and schedule (e.g., intravenously twice a week for five weeks).[5]

-

Tumor Measurement and Body Weight: Measure the tumor dimensions with calipers and calculate the tumor volume at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of excessive toxicity.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) or the ratio of tumor volume after treatment to before treatment (T/B ratio) to assess efficacy.[5]

HPLC Analysis of this compound in Human Plasma

This protocol describes a method for the quantification of total this compound in human plasma samples.[1][4]

Caption: Workflow for HPLC analysis of this compound in human plasma.

Materials:

-

Human plasma samples

-

10% (w/v) aqueous perchloric acid-acetonitrile (2:1, v/v)

-

HPLC system with a fluorescence detector

-

Inertsil-ODS 80A analytical column (or equivalent)

-

This compound standard for calibration curve

Procedure:

-

Sample Pretreatment:

-

Chromatographic Conditions:

-

Injection and Analysis:

-

Inject a specific volume of the supernatant into the HPLC system.

-

Run the chromatographic separation.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound standard.

-

Determine the concentration of this compound in the plasma samples by comparing their peak areas to the calibration curve. The lower limit of quantitation is typically around 1.00 ng/ml in plasma.[1]

-

Conclusion

This compound is a promising camptothecin analog with a well-defined mechanism of action targeting topoisomerase I. Preclinical studies have consistently demonstrated its potent antitumor activity. While clinical trials of the free drug showed modest activity, the development of a liposomal formulation, NX 211, significantly improved its pharmacokinetic properties, leading to enhanced tumor drug delivery and improved therapeutic index in preclinical models.[2][4] Further clinical investigation of liposomal this compound, potentially in combination with other agents or in specific patient populations, may be warranted to fully realize its therapeutic potential in the treatment of advanced cancers. The technical information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this compound and other camptothecin analogs.

References

- 1. Liposomal this compound (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchwithrutgers.com [researchwithrutgers.com]

- 8. Characterization of Camptothecin-induced Genomic Changes in the Camptothecin-resistant T-ALL-derived Cell Line CPT-K5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor this compound in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II study of OSI-211 (liposomal this compound) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology and Toxicology of Lurtotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacology and toxicology of Lurtotecan (GI147211), a semi-synthetic, water-soluble camptothecin analogue. This compound is an antineoplastic agent that functions as a topoisomerase I inhibitor.[1][2] This guide details its mechanism of action, preclinical efficacy in various models, pharmacokinetic profile, and toxicological findings. Particular attention is given to the comparison between standard this compound and its liposomal formulation, NX 211 (also known as OSI-211), which was developed to enhance its therapeutic index.[3][4]

Preclinical Pharmacology

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential nuclear enzyme involved in relaxing torsional strain in DNA during replication and transcription.[4] Like other camptothecins, this compound binds to and stabilizes the transient "cleavable complex" formed between topoisomerase I and DNA.[2][4] This stabilization prevents the enzyme from religating the single-strand breaks it creates.[2][4]

The collision of the DNA replication fork with these stabilized complexes leads to the conversion of single-strand breaks into irreversible double-strand DNA breaks.[2] This extensive DNA damage ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[2][5] Additionally, this compound has been noted to inhibit RNA synthesis and stimulate the degradation of topoisomerase I, potentially through the ubiquitin-proteasome pathway.[2][5]

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity against a range of human tumor cell lines. Initial studies found it to be more cytotoxic in vitro compared to topotecan.[6] Its liposomal formulation, NX 211, was also shown to be more potent than free this compound in vitro.[4]

| Cell Line | Cancer Type | Finding | Reference |

| HT-29 | Colon | Demonstrated cytotoxic activity. | [6] |

| SW48 | Colon | Demonstrated cytotoxic activity. | [6] |

| KB | Cervical | Used in xenograft models to show efficacy. | [3][4] |

| ES-2 | Ovarian | Used in xenograft models to show efficacy. | [3][4] |

| U251 | Glioblastoma | Used in biodistribution studies. | [4] |

| KBV | Cervical (MDR+) | Used in biodistribution and efficacy studies. | [4] |

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

-

Cell Culture: Human tumor cell lines (e.g., HT-29, SW48) are cultured in appropriate media (e.g., McCoy's 5a, RPMI 1640) supplemented with fetal calf serum (FCS) and maintained at 37°C in a 5% CO2 incubator.[4]

-

Drug Exposure: Cells are seeded into multi-well plates and exposed to a range of concentrations of this compound, topotecan, or vehicle control.

-

Incubation: Cells are incubated with the drug for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity.

-

Data Analysis: The concentration of drug that inhibits cell growth by 50% (IC50) is calculated from dose-response curves.

In Vivo Efficacy

Preclinical studies in animal models, primarily immunodeficient mice bearing human tumor xenografts, confirmed the potent antitumor activity of this compound.[4][6] These studies also highlighted the significant therapeutic advantage of the liposomal NX 211 formulation.

Key Findings:

-

This compound vs. Topotecan: In colon tumor xenografts (HT-29 and SW48), this compound administered at 9 and 12 mg/kg resulted in tumor regression (Tumor/Baseline volume ratio <1), whereas topotecan at similar doses only slowed tumor growth. However, toxicity (body weight loss and death) was observed at the higher dose of this compound.[6]

-

NX 211 vs. This compound: In single-dose studies using KB and ES-2 xenograft models, NX 211 produced a consistent 3-fold or greater increase in the therapeutic index compared to free this compound.[3][4]

-

NX 211 at Equitoxic Doses: When compared at their maximum tolerated doses (MTD) in repeat-dose efficacy studies, NX 211 demonstrated a significant advantage, generating durable cures (>60 days) and a 2- to 8-fold greater log10 cell kill than this compound and topotecan, respectively.[3]

Table 1: In Vivo Antitumor Efficacy (Repeat-Dose, ES-2 Xenograft)

| Treatment | Dose (mg/kg/week) | Median Tumor Growth Delay (Days) | Log10 Cell Kill |

|---|---|---|---|

| NX 211 | 9 | >60 | 3.9 |

| This compound | 14 | 21 | 1.8 |

| Topotecan | 16 | 13 | 1.1 |

| Vehicle Control | N/A | 0 | 0 |

Source: Adapted from Emerson et al., Clinical Cancer Research, 2000.[4]

Experimental Protocol: Xenograft Antitumor Efficacy Study

-

Animal Models: Athymic nude mice are typically used.[4]

-

Tumor Implantation: Human tumor cells (e.g., 1-5 x 10^6 cells) are implanted subcutaneously into the flank of the mice.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

Drug Administration: this compound, NX 211, topotecan, or vehicle control (e.g., 5% dextrose in water) is administered, typically via intravenous (i.v.) bolus injection.[4] Dosing schedules can be single-dose or repeat-dose (e.g., once weekly for 3 weeks).[4]

-

Monitoring: Tumor dimensions and animal body weights are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (length x width²)/2.

-

Endpoints: Efficacy is measured by tumor growth inhibition (TGI), tumor growth delay, and calculated log10 cell kill. Toxicity is assessed by body weight loss and treatment-related deaths.[4]

-

Data Analysis: Statistical comparisons are made between treatment groups and the vehicle control group.

Pharmacokinetics and Biodistribution

The preclinical pharmacokinetics (PK) of this compound were significantly altered and improved by liposomal encapsulation in the NX 211 formulation. Studies in nude mice demonstrated that NX 211 has a markedly longer plasma residence time and restricted volume of distribution compared to the free drug.[3][4]

Table 2: Pharmacokinetic Parameters in Nude Mice (Single 1 mg/kg IV Dose)

| Parameter | This compound (Free Drug) | NX 211 (Liposomal) | Fold-Increase |

|---|---|---|---|

| Cmax (ng/mL) | 330 ± 140 | 70,000 ± 11,000 | ~212x |

| AUC (ng·h/mL) | 110 ± 20 | 170,000 ± 20,000 | ~1500x |

| t1/2 (hours) | 0.8 ± 0.2 | 4.6 ± 0.6 | ~5.8x |

| Volume of Distribution (L/kg) | 3.3 ± 1.0 | 0.013 ± 0.002 | ~250x decrease |

| Clearance (L/h/kg) | 9.0 ± 1.5 | 0.006 ± 0.0007 | ~1500x decrease |

Source: Adapted from Emerson et al., Clinical Cancer Research, 2000.[4]

Biodistribution: Biodistribution studies using radiolabeled [14C]this compound and [14C]NX 211 in tumor-bearing mice showed significantly enhanced drug accumulation in tumors for the liposomal formulation.[4]

-

Twenty-four hours after administration, the concentration of the radiolabeled compound was 9- to 67-fold higher in tumors of mice treated with NX 211 compared to those treated with free this compound across four different xenograft models (ES-2, KB, KBV, and U251).[4]

-

In the ES-2 model specifically, there was a 40-fold increase in tumor accumulation for NX 211.[3][4]

Experimental Protocol: Pharmacokinetic & Biodistribution Study

-

Drug Administration: Nude mice are administered a single i.v. bolus of either this compound or NX 211 (e.g., 1 mg/kg).[4] For biodistribution, radiolabeled compounds ([14C]this compound) are used.[4]

-

Sample Collection (PK): Blood samples are collected via cardiac puncture at various time points post-injection (e.g., 5 min, 1, 4, 8, 24 hours).[4] Plasma is separated by centrifugation.

-

Sample Collection (Biodistribution): At a specified time point (e.g., 24 hours), animals are euthanized, and tumors and various tissues (liver, spleen, kidney, etc.) are harvested.[4]

-

Drug Level Analysis: this compound concentrations in plasma and tissue homogenates are determined by high-performance liquid chromatography (HPLC) with fluorescence detection. For radiolabeled studies, radioactivity is measured using a scintillation counter.

-

Data Analysis: PK parameters (Cmax, AUC, t1/2, etc.) are calculated using non-compartmental analysis. Tissue distribution is reported as the amount of drug or radioactivity per gram of tissue.

Preclinical Toxicology

Toxicology studies are essential to define the safety profile of a new drug candidate. For this compound and its liposomal formulation, the primary dose-limiting toxicities (DLTs) were identified in animal models and later confirmed in Phase I clinical trials.

Key Toxicities

-

Hematologic Toxicity: The most significant DLTs observed for camptothecins, including this compound, are myelosuppression, manifesting as neutropenia and thrombocytopenia.[7] This is consistent with the drug's mechanism of action, which targets rapidly dividing cells like hematopoietic progenitors.[8] Studies comparing species sensitivity found that human and canine myeloid progenitors are more susceptible to camptothecin toxicity than murine progenitors, explaining why curative doses in mouse xenograft models are often not achievable in patients.[8]

-

Non-Hematologic Toxicity: In clinical studies of the liposomal formulation OSI-211 in patients with leukemia, mucositis and diarrhea were identified as the DLTs.[9]

Table 3: Summary of Preclinical and Clinical Toxicities

| Toxicity Type | Finding | Formulation | Species/Population | Reference |

|---|---|---|---|---|

| Hematologic | Neutropenia, Thrombocytopenia | NX 211 | Cancer Patients | [7] |

| Hematologic | Myelosuppression | This compound/Topotecan | Human, Dog, Mouse | [8] |

| Gastrointestinal | Mucositis, Diarrhea | OSI-211 | Leukemia Patients |[9] |

Safety, Genotoxicity, and Reproductive Toxicology

While detailed public reports on dedicated safety pharmacology, genotoxicity, carcinogenicity, and reproductive toxicology studies for this compound are limited, a standard preclinical development program would include these assessments to comply with regulatory guidelines (e.g., ICH S9).

-

Safety Pharmacology: These studies assess the effects of the drug on vital functions. Core battery studies typically evaluate the cardiovascular, respiratory, and central nervous systems in appropriate animal models (e.g., rats, dogs).

-

Genotoxicity: A standard battery of tests is conducted to assess the potential for the drug to cause genetic damage. This typically includes:

-

An in vitro bacterial reverse mutation assay (Ames test).

-

An in vitro cytogenetic assay in mammalian cells (e.g., chromosome aberration or micronucleus test).

-

An in vivo genotoxicity assay (e.g., bone marrow micronucleus test in rodents).

-

-

Carcinogenicity: Long-term (e.g., 2-year) studies in rodents may be required depending on the drug's intended clinical use, mechanism of action, and findings from genotoxicity and chronic toxicity studies.

-

Reproductive and Developmental Toxicology: These studies evaluate the potential effects on fertility and embryo-fetal development (EFD).[10][11] For oncology drugs intended for patients with advanced cancer, dedicated fertility studies are often not warranted, with reliance instead on effects on reproductive organs observed in general toxicology studies.[10] EFD studies are typically conducted in two species (one rodent, one non-rodent) to assess teratogenic potential.[10]

Conclusion

The preclinical data for this compound establish it as a potent topoisomerase I inhibitor with significant antitumor activity. The development of the liposomal formulation, NX 211, demonstrated a clear strategy to improve the drug's therapeutic potential by dramatically altering its pharmacokinetic profile. This led to prolonged plasma circulation, enhanced tumor accumulation, and superior efficacy in animal models compared to the free drug.[3][4] The primary toxicities identified were characteristic of the camptothecin class, mainly myelosuppression. While clinical development was ultimately discontinued, the preclinical investigation of this compound and its liposomal formulation provides a valuable case study in applying drug delivery technology to optimize the therapeutic index of a potent cytotoxic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. Antitumor efficacy, pharmacokinetics, and biodistribution of NX 211: a low-clearance liposomal formulation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Facebook [cancer.gov]

- 6. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential toxicity of camptothecin, topotecan and 9-aminocamptothecin to human, canine, and murine myeloid progenitors (CFU-GM) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fda.gov [fda.gov]

- 11. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]

Lurtotecan (GI147211): A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan (also known by its developmental code GI147211 and OSI-211) is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin.[1][2] As a potent inhibitor of topoisomerase I, it has been a subject of interest in oncology research for its potential antineoplastic activities.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presents detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Core Physical and Chemical Properties

This compound is a white to yellow solid.[1] Its stability is a critical consideration, as it is known to be sensitive to light, necessitating storage in sealed, light-protected containers at low temperatures (-20°C for short-term and -80°C for long-term storage).[1]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value | Source |

| IUPAC Name | (8S)-8-Ethyl-8-hydroxy-15-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H,12H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-4,13(15H)-dione | [3] |

| Synonyms | GI147211, OSI-211, NX 211 | [3][4] |

| CAS Number | 149882-10-0 | [5] |

| Property | Value | Source |

| Molecular Formula | C28H30N4O6 | [5] |

| Molecular Weight | 518.56 g/mol | [5] |

| Appearance | White to yellow solid | [1] |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| pKa | Not explicitly reported in the reviewed literature. |

| Solubility | Value | Conditions | Source |

| Aqueous | 5.8 mg/mL | In pH 5 acetate buffer. | |

| Organic Solvents | 4.33 mg/mL | In DMSO (requires sonication). | [1] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme for relaxing DNA supercoiling during replication and transcription.[1][4] The mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks, ultimately triggering apoptosis.[4]

Caption: Mechanism of this compound as a Topoisomerase I inhibitor.

Experimental Protocols

Determination of Physicochemical Properties

Melting Point Determination: The melting point of a solid pharmaceutical compound is typically determined using the capillary method.[6] A small, finely powdered sample of the compound is packed into a capillary tube, which is then heated at a controlled rate in a melting point apparatus.[6][7] The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[7] A narrow melting point range is indicative of a pure compound.[7]

pKa Determination: The acid dissociation constant (pKa) of a pharmaceutical agent can be determined by various methods, including potentiometric titration, UV-Vis spectroscopy, and high-performance liquid chromatography (HPLC).[8][9] Potentiometric titration involves titrating a solution of the compound with a standard acid or base and monitoring the pH.[8] The pKa can be determined from the inflection point of the resulting titration curve.[8] For compounds with poor aqueous solubility, methods utilizing co-solvents or HPLC-based techniques, which measure the change in retention time with varying mobile phase pH, are often employed.[8][9]

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

A validated reversed-phase HPLC (RP-HPLC) method with fluorescence detection is a sensitive technique for the quantification of this compound in biological matrices.[2]

Sample Preparation (Human Plasma):

-

To a 200 µL plasma sample, add a deproteinizing solution, such as a mixture of aqueous perchloric acid and acetonitrile.[2]

-

Vortex the mixture vigorously to ensure complete protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for injection into the HPLC system.[2]

Chromatographic Conditions:

-

Column: A C18 stationary phase, such as an Inertsil-ODS 80A analytical column, is suitable.[2]

-

Mobile Phase: A suitable gradient or isocratic mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile).

-

Detection: Fluorescence detection is highly sensitive for this compound.[2]

Workflow for HPLC Analysis:

Caption: General workflow for the HPLC analysis of this compound.

Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of this compound (GI147211). While key data such as molecular weight, formula, and solubility have been presented, it is important to note the absence of publicly available experimental data for its melting point and pKa. The provided experimental protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this potent topoisomerase I inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liposomal this compound (NX211): determination of total drug levels in human plasma and urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. westlab.com [westlab.com]

- 7. scribd.com [scribd.com]

- 8. medwinpublishers.com [medwinpublishers.com]

- 9. academic.oup.com [academic.oup.com]

The Discovery and Development of Lurtotecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurtotecan (formerly known as GI147211 and OSI-211) is a semi-synthetic analog of camptothecin, a natural alkaloid with potent anticancer properties. As a topoisomerase I inhibitor, this compound represents a significant effort in the development of cytotoxic agents targeting DNA replication and repair mechanisms in cancer cells. This technical guide provides an in-depth overview of the discovery and development history of this compound, with a focus on its mechanism of action, preclinical pharmacology, and clinical evaluation. The development of a liposomal formulation, known as NX 211 or OSI-211, to improve its pharmacokinetic profile and therapeutic index is also detailed. While showing initial promise, the development of this compound was ultimately discontinued, offering valuable lessons for the field of oncology drug development.

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. The mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA. This ternary complex, consisting of the enzyme, the drug, and the DNA, prevents the re-ligation of the single-strand breaks created by topoisomerase I. The collision of the advancing replication fork with these stabilized cleavage complexes leads to the conversion of single-strand breaks into irreversible double-strand DNA breaks. This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately induces apoptosis (programmed cell death).[1][2][3]

Signaling Pathways in this compound-Induced Cell Death

The DNA damage induced by this compound activates a complex network of downstream signaling pathways. The primary response involves the activation of DNA damage sensors such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of proteins involved in cell cycle checkpoints and apoptosis.

Preclinical Development

In Vitro Cytotoxicity

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| LoVo | Colon Adenocarcinoma | 15,800 |

| HT-29 | Colon Adenocarcinoma | 5,170 |

| Note: The IC50 values for this compound (Irinotecan in the source) were significantly higher than its active metabolite SN-38, suggesting potential differences in cellular uptake or metabolism.[4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

A common method to determine the in vitro cytotoxicity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

In Vivo Efficacy in Xenograft Models

The antitumor activity of this compound and its liposomal formulation has been demonstrated in various human tumor xenograft models in immunocompromised mice. These studies are crucial for evaluating the in vivo efficacy and therapeutic potential of a drug candidate before it proceeds to clinical trials.

| Tumor Model | Treatment | Dose and Schedule | Outcome |

| HT-29 Colon Xenograft | This compound | 9 mg/kg, twice a week for 5 weeks | T/B ratio of 0.8 |

| 12 mg/kg, twice a week for 5 weeks | T/B ratio of 0.4 | ||

| SW48 Colon Xenograft | This compound | 9 mg/kg, twice a week for 5 weeks | T/B ratio of 0.9 |

| 12 mg/kg, twice a week for 5 weeks | T/B ratio of 0.6 | ||

| T/B ratio: Tumor volume after treatment / Tumor volume before treatment. A T/B ratio < 1 indicates tumor regression.[1] |

Experimental Protocol: Human Tumor Xenograft Study

The evaluation of in vivo antitumor efficacy typically involves the following steps:

Clinical Development

This compound, in both its free and liposomal forms, has undergone several Phase I and Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in various cancer types.

Phase I Clinical Trials

Phase I trials are designed to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D) of a new drug.

| Formulation | Dose Range | Schedule | DLTs | MTD |

| This compound | 0.3 - 1.75 mg/m² | 5 consecutive days every 3 weeks | - | 1.5 mg/m² |

| Liposomal this compound (NX 211) | 0.4 - 4.3 mg/m² | Once every 3 weeks | Neutropenia, Thrombocytopenia | 3.8 mg/m² |

| Liposomal this compound (OSI-211) | 1.5 - 3.7 mg/m² | Daily for 3 days | Mucositis, Diarrhea | 3.7 mg/m²/day |

Data compiled from multiple sources.[1][5][6][7]

Phase II Clinical Trials

Phase II trials aim to assess the antitumor activity of the drug in specific cancer types and to further evaluate its safety.

Small Cell Lung Cancer (SCLC)

| Study | Treatment | Dose and Schedule | Patient Population | Overall Response Rate (ORR) |

| EORTC ECSG | This compound (GI147211) | 1.2 mg/m²/day for 5 days every 3 weeks | Second-line SCLC | 16.6% |

Data from the European Organisation for Research and Treatment of Cancer Early Clinical Studies Group.[8]

Ovarian Cancer

| Study | Treatment | Dose and Schedule | Patient Population | Outcome |

| Seiden et al., 2004 | Liposomal this compound (OSI-211) | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle | Topotecan-resistant ovarian cancer | No responses, 8 patients with stable disease |

| NCIC CTG | Liposomal this compound (OSI-211) | Arm A: 1.8 mg/m²/day for 3 days every 3 weeksArm B: 2.4 mg/m² on Days 1 and 8 every 3 weeks | Relapsed epithelial ovarian cancer | ORR: Arm A - 15.4%, Arm B - 4.9% |

NCIC CTG: National Cancer Institute of Canada Clinical Trials Group.[6][9]

Conclusion and Future Perspectives

The development of this compound, a semi-synthetic camptothecin analog, and its subsequent liposomal formulation, illustrates a rational approach to cancer drug development, aiming to improve upon the therapeutic window of a known class of cytotoxic agents. Preclinical studies demonstrated its potent topoisomerase I inhibitory activity and in vivo efficacy. However, clinical trials, while establishing a manageable safety profile, revealed only modest antitumor activity in heavily pretreated patient populations. The development of liposomal this compound was ultimately discontinued for topotecan-resistant ovarian cancer.

The story of this compound underscores the challenges in translating preclinical promise into clinical benefit, particularly in the context of drug resistance and the need for more effective therapeutic strategies. The data and insights gained from its development, however, have contributed to the broader understanding of topoisomerase I inhibitors and the development of subsequent generations of this important class of anticancer drugs. The detailed study of its mechanism of action and the downstream signaling pathways continues to inform the rational design of combination therapies and the identification of predictive biomarkers for patient selection.

References

- 1. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tracking the cell cycle origins for escape from topotecan action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. aacrjournals.org [aacrjournals.org]

Early Phase Clinical Trial Results for Lurtotecan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical trial results for Lurtotecan, a semi-synthetic analog of camptothecin and a potent topoisomerase I inhibitor. The document focuses on data from Phase I and II studies, presenting quantitative outcomes in structured tables, detailing experimental protocols, and visualizing key pathways and processes.

Core Mechanism of Action

This compound exerts its antineoplastic activity by targeting DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1][2] It selectively stabilizes the covalent complex formed between topoisomerase I and DNA.[2] This action inhibits the religation of single-strand breaks created by the enzyme during the S phase of the cell cycle, leading to the accumulation of DNA damage.[1][3] The collision of the replication fork with these stabilized complexes results in double-strand DNA breaks, ultimately triggering apoptosis and cell death.[2][3] Furthermore, this compound has been shown to stimulate the degradation of topoisomerase I, likely via the ubiquitin-proteasomal pathway.[3] Liposomal formulations of this compound, such as OSI-211 (also known as NX 211), were developed to prolong the plasma half-life of the drug, potentially enhancing its efficacy and therapeutic index.[1]

Phase I Clinical Trial Data

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound and its liposomal formulations.

This compound (Liposomal - NX 211) in Advanced Solid Tumors

This study aimed to establish the safety and pharmacokinetic profile of liposomal this compound (NX 211) administered as a 30-minute intravenous infusion once every 3 weeks.[4]

| Parameter | Value |

| Number of Patients | 29 |

| Dose Levels (mg/m²) | 0.4, 0.8, 1.6, 3.2, 3.8, 4.3 |

| Recommended Phase II Dose | 3.8 mg/m² every 3 weeks[4] |

| Dose-Limiting Toxicities | Neutropenia, Thrombocytopenia[4] |

| Efficacy | 9 patients had stable disease[4] |

Pharmacokinetic Parameters (at the recommended Phase II dose): [4]

| Parameter | Value |

| Systemic Clearance (Plasma) | 0.82 ± 0.78 L/h/m² |

| Systemic Clearance (Whole Blood) | 1.15 ± 0.96 L/h/m² |

| Urinary Recovery (Fu) | 10.1% ± 4.05% |

This compound (Liposomal - OSI-211) in Advanced Leukemia

This Phase I study evaluated OSI-211 in patients with refractory myeloid leukemias, administered as a daily 30-minute intravenous infusion for 3 days.[5]

| Parameter | Value |

| Number of Patients | 20 |

| Starting Dose (mg/m²/day) | 1.5 |

| Maximum Tolerated Dose (mg/m²/day) | 3.7[5] |

| Dose-Limiting Toxicities | Mucositis, Diarrhea[5] |

| Efficacy | 14 of 18 evaluable patients (78%) with AML or MDS achieved transient bone marrow aplasia[5] |

Pharmacokinetic Parameters: [5]

| Parameter | Value |

| Mean Systemic Clearance (Plasma) | 0.946 ± 1.53 L/hour/m² |

| Urinary Recovery | 6.66% ± 5.26% |

Phase II Clinical Trial Data

Phase II studies were designed to assess the efficacy and further evaluate the safety of this compound in specific cancer types.

Liposomal this compound (OSI-211) in Topotecan-Resistant Ovarian Cancer

This open-label Phase II study evaluated the safety and efficacy of liposomal this compound in patients with ovarian cancer resistant to topotecan.[6]

| Parameter | Value |

| Number of Patients | 22 |

| Dosing Schedule | 2.4 mg/m² on Days 1 and 8 of a 21-day cycle[6] |

| Objective Responses | 0[6] |

| Stable Disease | 8 patients[6] |

| Toxicity | Moderate hematologic toxicity (thrombocytopenia, anemia, neutropenia), mild to moderate gastrointestinal toxicity and fatigue.[6] |

Liposomal this compound (OSI-211) in Squamous Cell Carcinoma of the Head and Neck (SCCHN)

This study assessed the activity and safety of OSI-211 in patients with metastatic or recurrent SCCHN.[7]

| Parameter | Value |

| Number of Patients | 46 eligible patients |

| Dosing Schedule | 2.4 mg/m² intravenously over 30 min on days 1 and 8, repeated every 21 days[7] |

| Objective Response Rate | 2.2% (1 patient)[7] |

| Stable Disease | 18 patients[7] |

| Median Time to Progression | 6 weeks[7] |

| Toxicity | Moderate hematological toxicity (Grade 1-2 anemia in 79% of patients) and mild non-hematological toxicity.[7] |

This compound in Various Solid Tumors (Phase II Program)

A broad Phase II program investigated this compound in several cancers, including breast, colorectal, and non-small-cell lung cancer (NSCLC).[8]

| Cancer Type | Number of Patients | Dosing Schedule | Partial Response Rate | Stable Disease Rate |

| Breast Cancer | 23 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 13% | 39.1% |

| Colorectal Cancer | 19 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 0% | 37% |

| NSCLC | 22 | 1.2 mg/m² for 5 consecutive days every 3 weeks | 9.1% | 22.7% |

Experimental Protocols

Patient Population and Eligibility

Across the early-phase trials, patients were generally required to have histologically confirmed malignancies that were refractory to standard therapies. Specific inclusion criteria varied by study but often included measurable disease, adequate organ function (hematologic, renal, and hepatic), and an acceptable performance status.[5][6][7] Exclusion criteria typically involved prior therapy with camptothecin analogues, uncontrolled systemic diseases, or significant co-morbidities.[9]

Drug Administration and Dose Escalation

This compound and its liposomal formulations were administered intravenously.[4][5][7] Infusion times and schedules varied between studies, for instance, as a 30-minute infusion once every 3 weeks, or on days 1 and 8 of a 21-day cycle.[4][7] In Phase I dose-escalation studies, the dose was increased in successive cohorts of patients until the MTD was determined, based on the incidence of DLTs observed during the first cycle of treatment.[4][5]

Pharmacokinetic Analysis

Pharmacokinetic assessments were a key component of the Phase I trials. Serial plasma, whole blood, and urine samples were collected at specified time points following drug administration.[4][5] Drug concentrations were determined using high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5] A sparse sampling method combined with a Bayesian algorithm was also utilized in a larger Phase II program to estimate individual pharmacokinetic parameters.[10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. Facebook [cancer.gov]

- 4. Phase I and pharmacologic study of liposomal this compound, NX 211: urinary excretion predicts hematologic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phase I and pharmacokinetic study of a low-clearance, unilamellar liposomal formulation of this compound, a topoisomerase 1 inhibitor, in patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A phase II study of liposomal this compound (OSI-211) in patients with topotecan resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase II study of OSI-211 (liposomal this compound) in patients with metastatic or loco-regional recurrent squamous cell carcinoma of the head and neck. An EORTC New Drug Development Group study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ClinConnect | Liposomal this compound in Treating Patients With [clinconnect.io]

- 10. Population pharmacokinetic and dynamic analysis of the topoisomerase I inhibitor this compound in phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Lurtotecan: A Technical Guide to its Impact on DNA Replication and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lurtotecan, a semisynthetic analogue of camptothecin, is a potent topoisomerase I inhibitor with significant antineoplastic activity.[1] Its mechanism of action is centered on the stabilization of the topoisomerase I-DNA covalent complex, which leads to catastrophic DNA damage during replication and ultimately triggers programmed cell death, or apoptosis.[1] This technical guide provides an in-depth analysis of this compound's effects on DNA replication and the intricate signaling pathways it activates to induce apoptosis. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from other well-characterized topoisomerase I inhibitors, such as topotecan and irinotecan, to provide a comprehensive overview of the expected cellular responses. Detailed experimental protocols for key assays and visualizations of the core signaling pathways are included to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Topoisomerase I and Induction of DNA Damage

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[2][3] The core mechanism can be summarized in the following steps:

-

Enzyme Binding and Complex Stabilization: this compound intercalates into the DNA helix at the site of topoisomerase I activity and selectively stabilizes the transient "cleavable complex" formed between the enzyme and the DNA strand.[1]

-

Inhibition of DNA Religation: This stabilization prevents the religation of the single-strand break created by topoisomerase I.[1]

-

Collision with Replication Forks: During the S-phase of the cell cycle, the progression of the DNA replication fork collides with this stabilized ternary complex (this compound-topoisomerase I-DNA).[1][4]

-

Generation of Double-Strand Breaks: This collision results in the conversion of the single-strand break into a highly cytotoxic DNA double-strand break (DSB).[1][4]

-

Induction of Apoptosis: The accumulation of these DSBs is recognized by the cell's DNA damage response (DDR) machinery, which, if the damage is irreparable, triggers the apoptotic cascade.[4]

Data on Cellular Effects of Topoisomerase I Inhibitors

Table 1: IC50 Values of Topotecan in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |

| SK-N-DZ | Neuroblastoma (MYCN-amplified) | Higher sensitivity to inhibitors, lower to topotecan | [2] |

| SH-SY-5Y | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |

| SK-N-SH | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |

| SK-N-AS | Neuroblastoma (non-MYCN-amplified) | Lower sensitivity to inhibitors, higher to topotecan | [2] |

Table 2: Effect of Topotecan on Cell Cycle Distribution in MCF-7 Breast Cancer Cells (1-hour exposure)

| Topotecan Concentration | % of Cells in G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | 46.2% | 41.3% | 12.5% | [5] |

| 1 µM | 28.6% | 32.5% | 38.8% | [5] |

| 10 µM | 32.8% | 32.3% | 34.8% | [5] |

Table 3: Induction of Apoptosis by Topotecan in Human Lung Cancer Cell Lines (H460)

| Treatment | Apoptotic Index (AI) | Method | Reference |

| Control | Baseline | Morphological changes, TUNEL, FACS | [6] |

| Topotecan (IC80) | Highest values | Morphological changes, TUNEL, FACS | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of topoisomerase I inhibitors like this compound on DNA replication and apoptosis.

DNA Fiber Analysis for Replication Fork Dynamics

This assay allows for the direct visualization and quantification of DNA replication at the single-molecule level.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., HeLa, U2OS) at a density of 10,000–50,000 cells/well in a 6-well plate and incubate overnight.

-

Aspirate the medium and add fresh, prewarmed medium containing 50 µM 5-chloro-2'-deoxyuridine (CldU) for 20 minutes at 37°C.

-

Wash the cells with PBS.

-

Add fresh, prewarmed medium containing 100 µM 5-iodo-2'-deoxyuridine (IdU) for 20-45 minutes at 37°C.[7]

-

-

Cell Lysis and DNA Spreading:

-

Wash cells with PBS, detach with trypsin, and resuspend in cold PBS to a concentration of 750,000 cells/mL.

-

Mix a small volume of the cell suspension with a lysis buffer on a glass slide.

-

Tilt the slide to allow the DNA to spread down the slide, creating "DNA fibers".[8]

-

-

Immunostaining and Visualization:

-

Fix the DNA fibers with a methanol/acetic acid solution.

-

Denature the DNA with HCl.

-

Block with a blocking buffer (e.g., BSA in PBS).

-

Incubate with primary antibodies against BrdU (to detect CldU and IdU).

-

Incubate with fluorescently labeled secondary antibodies.

-

Mount the slides and visualize using a fluorescence microscope.[8]

-

-

Data Analysis:

-

Capture images and measure the length of the CldU (first label) and IdU (second label) tracks using image analysis software (e.g., ImageJ).

-

Analyze parameters such as replication fork speed, origin firing, and fork stalling.

-

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation:

-

Treat cells with this compound at the desired concentrations and for the specified time.

-

Harvest both adherent and suspension cells and wash them twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells are Annexin V-negative and PI-negative.

-

Early apoptotic cells are Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Caspase-3 Activity Assay

This colorimetric or fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Protocol:

-

Cell Lysate Preparation:

-

Induce apoptosis in cells by treating with this compound.

-

Lyse the cells in a chilled cell lysis buffer.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant.

-

-

Enzymatic Reaction:

-

Detection:

-

For the colorimetric assay, measure the absorbance at 400-405 nm using a microplate reader.

-

For the fluorometric assay, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 420-460 nm.[6]

-

-

Data Analysis:

-

Compare the signal from the treated samples to the untreated control to determine the fold increase in caspase-3 activity.

-

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in this compound's mechanism of action.

Caption: this compound's core mechanism of action.

Caption: this compound-induced intrinsic apoptotic pathway.

Caption: Workflow for apoptosis analysis.

Conclusion

This compound represents a significant therapeutic agent in the class of topoisomerase I inhibitors. Its ability to induce targeted DNA damage in rapidly dividing cancer cells makes it a valuable tool in oncology. A thorough understanding of its molecular mechanism, particularly its interplay with DNA replication machinery and the subsequent activation of apoptotic signaling, is crucial for optimizing its clinical application and for the development of novel combination therapies. While further research is needed to quantify the specific cellular effects of this compound across a broad range of cancer types, the methodologies and conceptual frameworks presented in this guide provide a solid foundation for advancing these efforts. The continued investigation into the nuances of this compound's activity will undoubtedly contribute to more effective and personalized cancer treatments.

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. research.pasteur.fr [research.pasteur.fr]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abcam.com [abcam.com]

Methodological & Application

Lurtotecan Administration Protocol for In Vivo Research: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vivo administration of Lurtotecan, a semi-synthetic camptothecin analog and topoisomerase I inhibitor. The following sections outline the necessary reagents, equipment, and step-by-step procedures for a typical subcutaneous xenograft mouse model study, including data on dosing, tumor measurement, and toxicity monitoring.

Overview and Mechanism of Action

This compound exerts its anticancer effects by inhibiting topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, this compound prevents the re-ligation of single-strand breaks.[1] The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, triggering the DNA Damage Response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[1][2] Liposomal formulations of this compound, such as NX 211, have been developed to improve its pharmacokinetic profile and tumor delivery.[3][4][5]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies of this compound in various xenograft models.

Table 1: this compound Dosing and Efficacy in Xenograft Models

| Tumor Model | Mouse Strain | This compound Formulation | Dosage (mg/kg) | Administration Route | Dosing Schedule | Efficacy Outcome | Reference |